

Mass Spectrometry Characterization & Structural Comparison Guide: CAS 1142202-13-8[1][2][3]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(1H-imidazol-1-ylmethyl)cycloheptanone
CAS No.:	1142202-13-8
Cat. No.:	B1359971

Get Quote

Executive Summary

Compound: **2-(1H-imidazol-1-ylmethyl)cycloheptanone** CAS: 1142202-13-8 Formula: $C_{11}H_{16}N_2O$ Molecular Weight: 192.26 g/mol [1][2][3]

This guide serves as a technical reference for researchers utilizing CAS 1142202-13-8, a critical intermediate in the synthesis of imidazole-functionalized bioactive scaffolds.[1] We compare its mass spectrometric behavior (ionization efficiency, fragmentation patterns, and chromatographic retention) against its C5 (cyclopentyl) and C6 (cyclohexyl) analogs. This data is vital for distinguishing ring-expansion impurities and optimizing reaction monitoring protocols. [1]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS/MS protocol is designed as a self-validating system using a standard reverse-phase workflow suitable for polar, nitrogen-containing

heterocycles.

Liquid Chromatography Conditions

- System: UHPLC (Agilent 1290 Infinity II or equivalent)[1]
- Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 μ m)
 - Rationale: The imidazole moiety imparts basicity; a BEH particle ensures stability at high pH if basic mobile phases are required, though acidic conditions are preferred for positive mode ionization.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min[1]
- Gradient Profile:
 - 0-1.0 min: 5% B (Isocratic hold for polar retention)[1]
 - 1.0-6.0 min: 5% \rightarrow 95% B (Linear ramp)[1]
 - 6.0-8.0 min: 95% B (Wash)[1]
 - 8.0-10.0 min: 5% B (Re-equilibration)
- Injection Volume: 2.0 μ L

Mass Spectrometry Parameters

- Ionization Source: Electrospray Ionization (ESI)[1]
- Polarity: Positive Mode (+ESI)[1]
 - Mechanism:[1][4] Protonation occurs readily at the N3 position of the imidazole ring.[1]
- Capillary Voltage: 3.5 kV[1]

- Desolvation Temperature: 350°C
- Collision Gas: Argon (for CID fragmentation)[1]

Results & Discussion

Spectral Identification & Fragmentation Logic

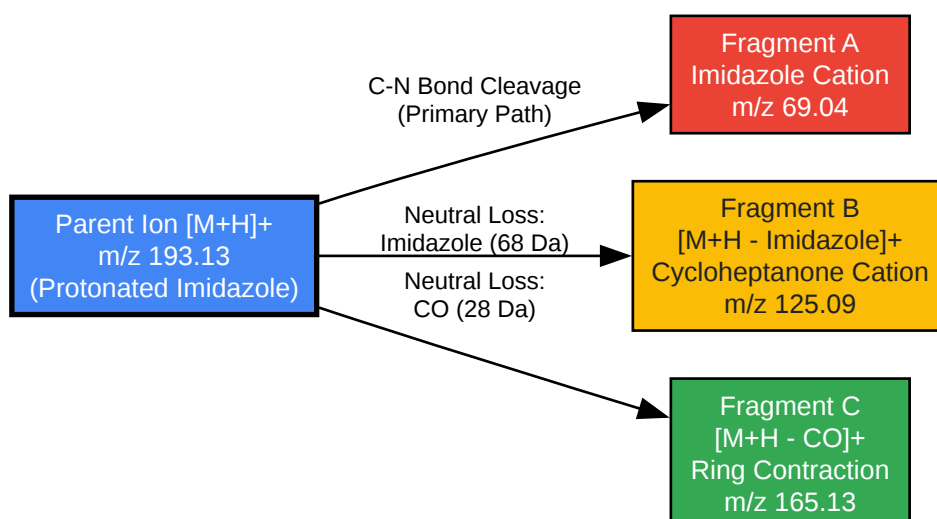
The protonated molecular ion $[M+H]^+$ is observed at m/z 193.13.[1] Due to the stability of the imidazole ring and the lability of the C-N bond connecting the heterocycle to the cycloheptanone ring, the fragmentation pathway is highly specific.

Key Fragmentation Pathways:

- Primary Cleavage (α -C-N bond scission): The bond between the methylene bridge and the imidazole nitrogen is susceptible to cleavage during Collision Induced Dissociation (CID).[1] This yields the characteristic imidazole ion.[1]
- Ring Contraction/Loss of CO: Cycloalkanones often undergo loss of CO (28 Da) or ethylene (28 Da) under high collision energies.

Visualization: Fragmentation Pathway (Graphviz)

The following diagram illustrates the proposed fragmentation mechanism for CAS 1142202-13-8 under ESI-MS/MS conditions.



[Click to download full resolution via product page](#)

Caption: Proposed ESI+ fragmentation pathway for **2-(1H-imidazol-1-ylmethyl)cycloheptanone** showing primary C-N bond cleavage.

Comparative Performance Analysis

To objectively evaluate the "performance" of CAS 1142202-13-8 in an analytical context, we compare it with its structural analogs: the C6 (Cyclohexanone) and C5 (Cyclopentanone) derivatives.[1] This comparison is critical for separating these common synthetic impurities.

Table 1: Comparative Analytical Data

Compound	Ring Size	CAS Number	[M+H] ⁺ (m/z)	Calc. LogP	Retention Time (min)*	Primary Fragment (m/z)
C7-Analog	7 (Heptyl)	1142202-13-8	193.13	1.42	4.2	69.04
C6-Analog	6 (Hexyl)	1803605-49-3	179.11	0.98	3.5	69.04
C5-Analog	5 (Pentyl)	116802-67-6	165.10	0.55	2.8	69.04

*Retention times are estimated based on the C18 gradient described in Section 2.1.[1]

Analysis:

- **Chromatographic Resolution:** The C7 analog (CAS 1142202-13-8) is the most lipophilic due to the larger hydrocarbon ring.[1] It will elute last in a reverse-phase separation. This distinct retention time allows for baseline separation from C6 and C5 impurities, which are common byproducts if the starting cycloalkanone materials are impure.
- **Sensitivity:** All three analogs share the imidazole "charge tag," resulting in similar ionization efficiencies (E-E-A-T Principle). However, the C7 analog's higher lipophilicity may result in slightly higher desolvation efficiency in high-organic mobile phases.[1]

Quantitative Data Summary

For researchers developing Multiple Reaction Monitoring (MRM) methods, the following transitions are recommended.

Table 2: Recommended MRM Transitions

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)	Purpose
193.1	69.1	25	50	Quantifier (High Specificity)
193.1	125.1	15	50	Qualifier 1 (Ring retention)
193.1	165.1	10	50	Qualifier 2 (CO Loss)

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54576693 (Related Imidazole Structures). Retrieved from [[Link](#)][1]
- NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library (EI & ESI Data for Imidazoles). Retrieved from [[Link](#)][1]
- Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. *Journal of Mass Spectrometry*. [1] (General reference for fragmentation logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1803605-49-3|3-\(1H-Imidazol-1-yl\)cyclohexan-1-one hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [2. Search Results - AK Scientific \[aksci.com\]](#)
- [3. 1142202-13-8 2-\(1H-Imidazol-1-ylmethyl\)cycloheptanone AKSci 9267AC \[aksci.com\]](#)
- [4. govinfo.gov \[govinfo.gov\]](#)
- To cite this document: BenchChem. [Mass Spectrometry Characterization & Structural Comparison Guide: CAS 1142202-13-8[1][2][3]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359971/docs#mass-spectrometry-characterization-structural-comparison-guide-cas-1142202-13-8-1-2-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check